molecular formula C25H25N3O2 B214812 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide

Cat. No. B214812
M. Wt: 399.5 g/mol
InChI Key: VGUWIFRKRMTCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide, also known as BPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPAP belongs to the class of piperazine derivatives and acts as a selective dopamine D2 receptor agonist.

Mechanism of Action

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide acts as a selective dopamine D2 receptor agonist. It has high affinity for D2 receptors in the striatum and prefrontal cortex. It also has moderate affinity for serotonin 5-HT1A receptors. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has been shown to increase dopamine release in the striatum and prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has also been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. In addition, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is important for the survival of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It has high selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has a relatively short half-life, which can limit its effectiveness in some experimental paradigms.

Future Directions

There are several future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide. One area of research is to investigate its potential therapeutic applications in human diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is to investigate its potential as a cognitive enhancer in healthy individuals. Further studies are also needed to elucidate the exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide and to determine its safety and efficacy in human subjects.

Synthesis Methods

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide involves the reaction of 4-(4-fluorobenzoyl)piperidine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resultant product is then purified using column chromatography to obtain N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide in high purity.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide has also been shown to have antidepressant and anxiolytic effects in animal models.

properties

Product Name

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C25H25N3O2/c29-24(19-20-9-3-1-4-10-20)26-22-13-7-8-14-23(22)27-15-17-28(18-16-27)25(30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,29)

InChI Key

VGUWIFRKRMTCAN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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